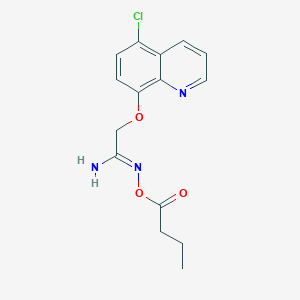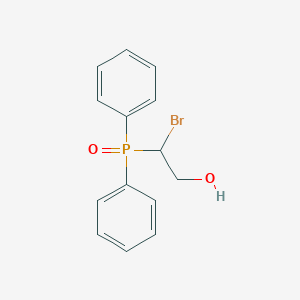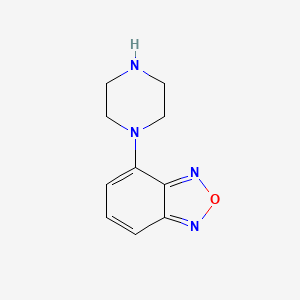
5-Iodoquinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinolin-8-ol hydrochloride is a chemical compound with the molecular formula C9H7ClINO. It is a derivative of quinolin-8-ol, where the hydrogen atoms at positions 5 and 7 are replaced by iodine and chlorine, respectively . This compound is known for its antibacterial and antifungal properties .
Preparation Methods
The synthesis of 5-Iodoquinolin-8-ol hydrochloride can be achieved through various methods. One common method involves the halogenation of quinolin-8-ol. The process typically includes the use of iodine and chlorine as halogenating agents under controlled conditions . Industrial production methods often employ a one-pot synthesis approach to improve yield and reduce purification steps .
Chemical Reactions Analysis
5-Iodoquinolin-8-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
5-Iodoquinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the formulation of creams for treating skin infections.
Mechanism of Action
The precise mechanism of action of 5-Iodoquinolin-8-ol hydrochloride is not fully understood. it is known to exert its effects by binding to metal ions, disrupting microbial cell function . This chelation process interferes with essential metal-dependent enzymes and pathways in microorganisms .
Comparison with Similar Compounds
5-Iodoquinolin-8-ol hydrochloride is similar to other halogenated quinolin-8-ol derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Diiodoquinolin-8-ol: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
57434-89-6 |
|---|---|
Molecular Formula |
C9H7ClINO |
Molecular Weight |
307.51 g/mol |
IUPAC Name |
5-iodoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6INO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
InChI Key |
ZBCWCGXEEFZYII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)




![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
